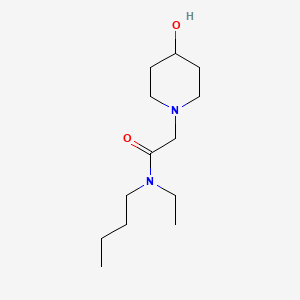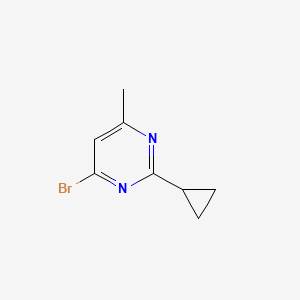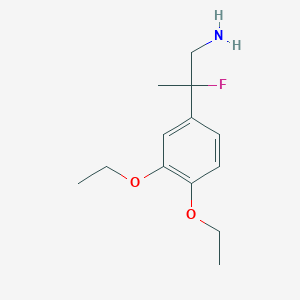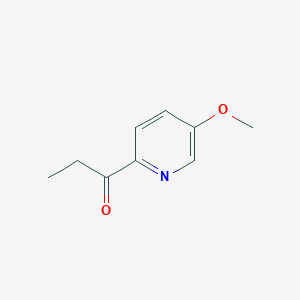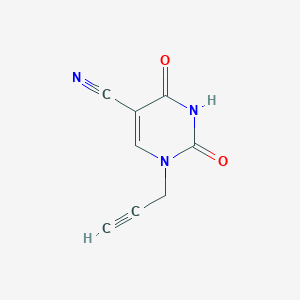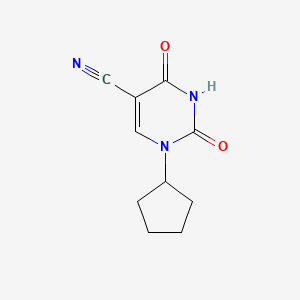![molecular formula C15H20ClN3O4 B1474191 Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate CAS No. 1419101-04-4](/img/no-structure.png)
Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, tert-Butyl 2,4-dichloro-5,6,7,8-tetrahydropyrido [3,4-d]pyrimidine-7-carboxylate can be prepared by Intermediate 4 in DCM stirred with (Boc)2O and TEA at room temperature for 16 hours .Molecular Structure Analysis
The molecular structure of Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate is unique and contributes to its diverse applications in scientific research. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate include a molecular weight of 341.79 . It is stored at room temperature . More specific properties like melting point, boiling point, and solubility would need to be determined experimentally.Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate serves as a key intermediate in the synthesis of various heterocyclic compounds. For instance, its derivatives have been utilized in the preparation of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and related fused systems. These compounds offer a range of applications in medicinal chemistry and drug development due to their diverse biological activities (Bakhite, Al‐Sehemi, & Yamada, 2005).
Development of Synthetic Routes
Research has also focused on optimizing the synthetic routes for such compounds. A study describes a practical synthesis route for methyl (S)-2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-7-carboxylate, highlighting a significant increase in overall yield and efficiency compared to previous methods. This advancement supports drug discovery efforts by providing a reliable method for producing enantiomerically pure intermediates (Pawluczyk, Kempson, Mathur, & Oderinde, 2020).
Pharmaceutical Applications
The chemical scaffold is instrumental in synthesizing compounds with potential pharmaceutical applications. For example, derivatives have been synthesized and screened for antibacterial, antifungal, and anti-inflammatory activities. Such research contributes to the discovery of new drugs and treatments for various diseases (A.S.Dongarwar, Wanjari, Nema, Katolkar, Turaskar, & Nimbekar, 2011).
Exploration of Reaction Pathways
Studies have also explored the reaction pathways involving this compound, leading to the discovery of new chemical transformations and reaction mechanisms. This research is crucial for understanding how these compounds react under different conditions, which aids in the development of novel synthetic strategies and the discovery of new compounds with desirable properties (Shutalev, Trafimova, & Fesenko, 2010).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H320, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and specific instructions in case of skin contact or if swallowed .
Propiedades
Número CAS |
1419101-04-4 |
|---|---|
Nombre del producto |
Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate |
Fórmula molecular |
C15H20ClN3O4 |
Peso molecular |
341.79 g/mol |
Nombre IUPAC |
7-O-tert-butyl 4-O-ethyl 2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4,7-dicarboxylate |
InChI |
InChI=1S/C15H20ClN3O4/c1-5-22-13(21)11-8-7-17-10(12(20)23-15(2,3)4)6-9(8)18-14(16)19-11/h10,17H,5-7H2,1-4H3 |
Clave InChI |
JVCTWIZPMUIRJO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NC(=NC2=C1CNC(C2)C(=O)OC(C)(C)C)Cl |
SMILES canónico |
CCOC(=O)C1=NC(=NC2=C1CNC(C2)C(=O)OC(C)(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(Pyrrolidine-2-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1474109.png)
![6-[(3-Methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B1474111.png)
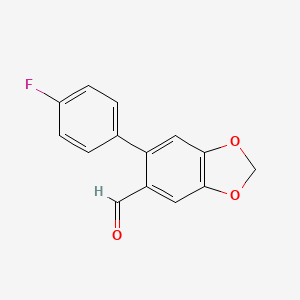
![2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1474114.png)
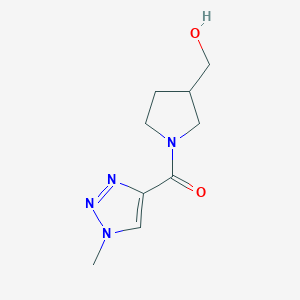
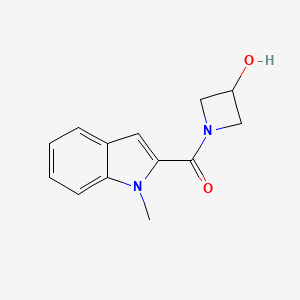
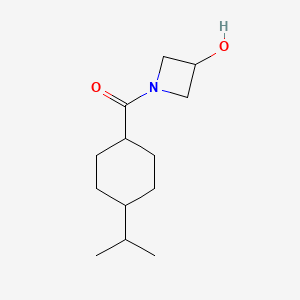
![2-[3-(But-2-en-1-yloxy)phenyl]acetic acid](/img/structure/B1474119.png)
